molecular formula C6H6BrF3N2 B12457131 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12457131
M. Wt: 243.02 g/mol
InChI Key: LSQRLJSUZNYBHU-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound. It features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole
  • 4-Bromo-5-(trifluoromethyl)-1H-pyrazole
  • 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

The presence of both bromine and trifluoromethyl groups in 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H6BrF3N2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromo-1,3-dimethyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)12(2)11-3/h1-2H3

InChI Key

LSQRLJSUZNYBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(F)(F)F)C

Origin of Product

United States

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